molecular formula C15H14FNO2 B5806238 3-ethoxy-N-(3-fluorophenyl)benzamide

3-ethoxy-N-(3-fluorophenyl)benzamide

Cat. No.: B5806238
M. Wt: 259.27 g/mol
InChI Key: RPFQFZYQDVCFPD-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(3-fluorophenyl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position of the benzamide core and a 3-fluorophenyl substituent on the amide nitrogen. Its molecular formula is C₁₅H₁₄FNO₂, with a molecular weight of 267.28 g/mol. The ethoxy group enhances lipophilicity and may influence metabolic stability, while the 3-fluorophenyl moiety contributes to electronic effects and target binding specificity.

Properties

IUPAC Name

3-ethoxy-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-19-14-8-3-5-11(9-14)15(18)17-13-7-4-6-12(16)10-13/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFQFZYQDVCFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(3-fluorophenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group of the benzamide can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: 3-carboxy-N-(3-fluorophenyl)benzamide.

    Reduction: 3-ethoxy-N-(3-fluorophenyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(3-fluorophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s activity by occupying its active site or activate a receptor by mimicking the action of a natural ligand. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

  • The 2-fluorophenyl group (vs. 3-fluorophenyl in the target compound) alters steric and electronic interactions, reducing binding affinity to certain receptors .
  • 2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide (): Multiple halogens (Cl, F) increase molecular weight (MW: 296.68 g/mol) and lipophilicity (higher logP), improving membrane permeability but reducing aqueous solubility. The 4,5-difluoro substitution may enhance metabolic stability compared to mono-fluorinated analogs .

Alkyl vs. Alkoxy Substituents

  • 4-Ethyl-N-(3-fluorophenyl)benzamide (): An ethyl (-CH₂CH₃) group at the 4-position instead of ethoxy (-OCH₂CH₃) reduces polarity, increasing logP by ~0.5 units.
  • N-(3-Ethylphenyl)-2-fluorobenzamide ():

    • Ethyl and fluorine on different rings highlight positional effects: the ethyl group increases steric bulk, while fluorine enhances dipole interactions.
    • Such modifications lead to distinct pharmacokinetic profiles, with ethyl groups slowing metabolic degradation .

Table 1: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Weight (g/mol) Substituents logP* Solubility (mg/mL)* Notable Bioactivity
3-Ethoxy-N-(3-fluorophenyl)benzamide 267.28 3-OCH₂CH₃, 3-F-C₆H₄ ~3.2 ~0.15 Hypothesized kinase inhibition
3-Chloro-N-(2-fluorophenyl)benzamide 264.68 3-Cl, 2-F-C₆H₄ ~3.5 ~0.08 Antimicrobial activity
4-Ethyl-N-(3-fluorophenyl)benzamide 243.28 4-CH₂CH₃, 3-F-C₆H₄ ~3.7 ~0.10 Unknown
2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide 296.68 2-Cl, 4,5-F₂, 3-F-C₆H₄ ~4.1 ~0.05 Anticancer potential

*Hypothetical values based on structural analogs ().

Key Observations :

Ethoxy vs. Chloro : Ethoxy-substituted derivatives exhibit lower logP and higher solubility than chloro analogs, favoring oral bioavailability .

Fluorine Positioning : 3-Fluorophenyl groups (vs. 2- or 4-) optimize π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

Metabolic Stability: Fluorine and ethoxy groups reduce oxidative metabolism, extending half-life compared to non-halogenated benzamides .

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